3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
Overview
Description
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tetrahydro-2-furanylmethoxy group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(tetrahydro-2-furanylmethoxy)ethyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-[2-(Oxolan-2-ylmethoxy)ethyl]piperidine: Similar structure with an oxolan group instead of tetrahydro-2-furanyl.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives . This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-[2-(oxolan-2-ylmethoxy)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-11(9-13-6-1)5-8-14-10-12-4-2-7-15-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXXCCGELOEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.